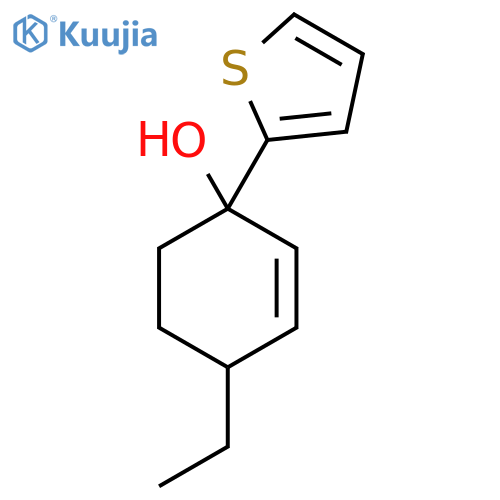

Cas no 2138121-60-3 (4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol)

2138121-60-3 structure

商品名:4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol

4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol 化学的及び物理的性質

名前と識別子

-

- EN300-1155930

- 4-ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol

- 2138121-60-3

- 4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol

-

- インチ: 1S/C12H16OS/c1-2-10-5-7-12(13,8-6-10)11-4-3-9-14-11/h3-5,7,9-10,13H,2,6,8H2,1H3

- InChIKey: WIDDYMWWTGUXPE-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1C1(C=CC(CC)CC1)O

計算された属性

- せいみつぶんしりょう: 208.09218630g/mol

- どういたいしつりょう: 208.09218630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 48.5Ų

4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1155930-1.0g |

4-ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol |

2138121-60-3 | 1g |

$0.0 | 2023-06-09 |

4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

2138121-60-3 (4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol) 関連製品

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量